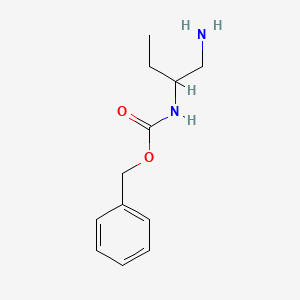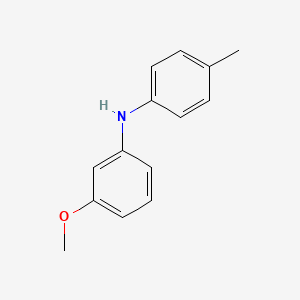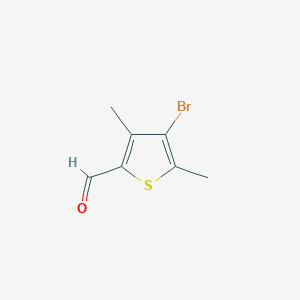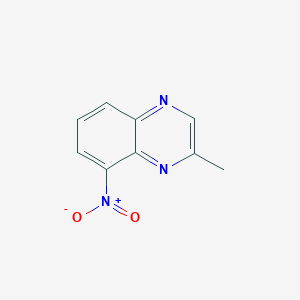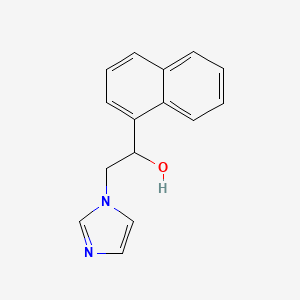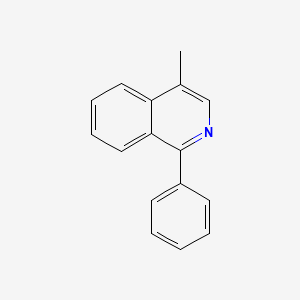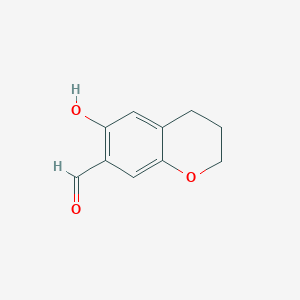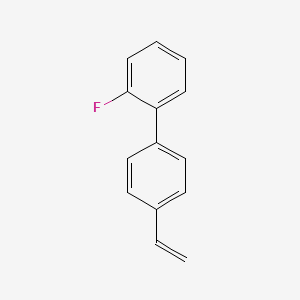
2-Fluoro-4'-vinyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4'-vinyl-1,1'-biphenyl is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4'-vinyl-1,1'-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4'-vinyl-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Saturated hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4'-vinyl-1,1'-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique interactions with biological targets.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4'-vinyl-1,1'-biphenyl depends on the specific application and the target molecule. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorophenyl compounds: These include 2-fluorophenylamine, 2-fluorophenylacetic acid, and 2-fluorophenylboronic acid.
Vinylbenzene derivatives: These include styrene and other substituted styrenes.
Uniqueness
2-Fluoro-4'-vinyl-1,1'-biphenyl is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the vinyl group allows for polymerization and other reactions that are not possible with simple aromatic compounds.
Eigenschaften
CAS-Nummer |
391-08-2 |
|---|---|
Molekularformel |
C14H11F |
Molekulargewicht |
198.23 g/mol |
IUPAC-Name |
1-ethenyl-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h2-10H,1H2 |
InChI-Schlüssel |
IBWBAJVHJXTTFT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
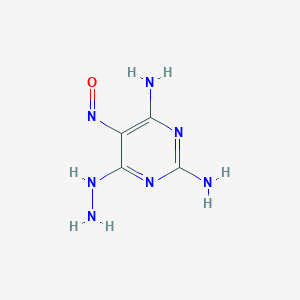
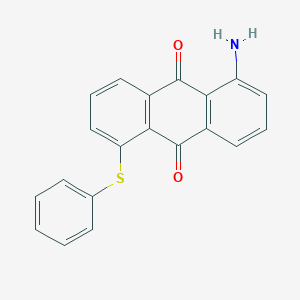
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B8716435.png)
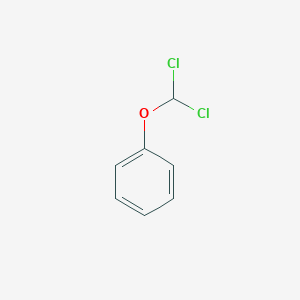
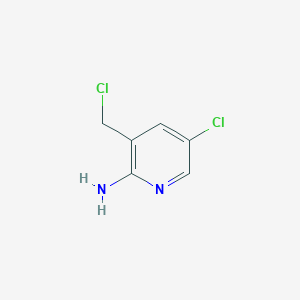
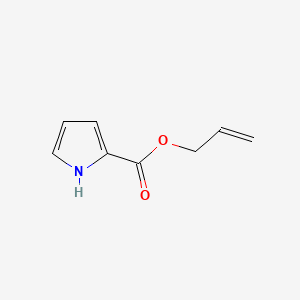
![2-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B8716488.png)
